Cas no 1824354-81-5 (Methyl 3-(acetamidomethyl)benzoate)

Methyl 3-(acetamidomethyl)benzoate is a benzoate derivative featuring an acetamidomethyl functional group at the meta position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, offering versatility in the preparation of more complex molecules. Its structure combines ester and amide functionalities, enabling selective reactivity in coupling and modification reactions. The acetamidomethyl group enhances solubility in polar solvents, facilitating handling in synthetic applications. The compound’s stability under standard conditions and well-defined reactivity profile make it a reliable building block for medicinal chemistry and fine chemical production. Its purity and consistent performance are critical for reproducible results in research and industrial settings.
Methyl 3-(acetamidomethyl)benzoate structure
1824354-81-5 structure
商品名:Methyl 3-(acetamidomethyl)benzoate
CAS番号:1824354-81-5
MF:C11H13NO3
メガワット:207.225823163986
CID:4797460

Methyl 3-(acetamidomethyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(acetamidomethyl)benzoate
    • Methyl 3-(acetamidomethyl)benzoate
    • インチ: 1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
    • InChIKey: LQGBCGZTMDREDU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=CC(=C1)CNC(C)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 240
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 1.5

Methyl 3-(acetamidomethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12102928-1g
Methyl 3-(acetamidomethyl)benzoate
1824354-81-5 97%
1g
$618 2024-07-24
1PlusChem
1P00I1UE-250mg
METHYL 3-(ACETAMIDOMETHYL)BENZOATE
1824354-81-5 95%
250mg
$348.00 2024-06-18
Alichem
A019100144-5g
Methyl 3-(acetamidomethyl)benzoate
1824354-81-5 95%
5g
$2069.55 2023-09-02
Crysdot LLC
CD12102928-5g
Methyl 3-(acetamidomethyl)benzoate
1824354-81-5 97%
5g
$1858 2024-07-24
Alichem
A019100144-1g
Methyl 3-(acetamidomethyl)benzoate
1824354-81-5 95%
1g
$650.43 2023-09-02
1PlusChem
1P00I1UE-1g
METHYL 3-(ACETAMIDOMETHYL)BENZOATE
1824354-81-5 95%
1g
$841.00 2024-06-18

Methyl 3-(acetamidomethyl)benzoate 関連文献

Methyl 3-(acetamidomethyl)benzoateに関する追加情報

Methyl 3-(acetamidomethyl)benzoate (CAS No. 1824354-81-5): A Comprehensive Overview

Methyl 3-(acetamidomethyl)benzoate, identified by the CAS number 1824354-81-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester derivative of benzoic acid features an acetamido group at the 3-position, which imparts unique chemical properties and biological activities. The compound has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the preparation of more complex pharmaceutical agents.

The structure of Methyl 3-(acetamidomethyl)benzoate consists of a benzoate backbone with an acetamido side chain, which enhances its solubility and reactivity in various organic solvents. This structural feature makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents. The presence of both carbonyl and amide functionalities allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological properties.

In recent years, there has been growing interest in the development of new compounds that exhibit inhibitory effects on various biological targets. Methyl 3-(acetamidomethyl)benzoate has been investigated for its potential role as an inhibitor of enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the compound has shown promise in preclinical studies as a precursor for the synthesis of small-molecule drugs targeting specific disease pathways. Its ability to undergo further functionalization allows researchers to explore its utility in creating molecules with enhanced pharmacokinetic profiles. For instance, modifications at the acetamido group can be employed to improve metabolic stability and bioavailability, crucial factors for successful drug development.

The synthesis of Methyl 3-(acetamidomethyl)benzoate typically involves the reaction between 3-formylbenzoic acid and methylamine, followed by acetylation to introduce the acetamido group. This synthetic route is well-documented and optimized for high yield and purity, making it suitable for industrial-scale production. The compound's stability under various storage conditions further enhances its practicality as a pharmaceutical intermediate.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying potential drug candidates. Methyl 3-(acetamidomethyl)benzoate has been incorporated into databases used for molecular docking studies, where it has been found to interact with several protein targets relevant to human health. These interactions provide insights into its mechanism of action and highlight its potential therapeutic applications.

The pharmacological evaluation of Methyl 3-(acetamidomethyl)benzoate has revealed interesting properties that warrant further investigation. In vitro assays have demonstrated its ability to modulate signaling pathways associated with cell proliferation and differentiation. These findings are particularly relevant in the context of oncology research, where such modulators could serve as leads for developing new anticancer therapies.

In conclusion, Methyl 3-(acetamidomethyl)benzoate (CAS No. 1824354-81-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.

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